Tert-butyl acetate-D12

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Advanced Chemical Investigations

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. lgcstandards.com The substitution of hydrogen with deuterium (²H or D) is a particularly powerful tool in chemical research for several reasons. askfilo.com Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe to handle and employ in a wide range of experimental settings. spcmc.ac.in

The key to the utility of deuterium labeling lies in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. spcmc.ac.in Consequently, breaking a C-D bond requires more energy, which can lead to a slower reaction rate compared to the non-deuterated counterpart. By measuring the difference in reaction rates between a normal and a deuterated compound, researchers can gain insights into the reaction mechanism, particularly the rate-determining step. mdpi.comnih.gov If the C-H bond is broken during this critical step, a significant KIE is often observed. mdpi.com

Beyond mechanistic studies, deuterium labeling is crucial in:

Metabolic Research: Tracking the metabolic fate of drugs and other bioactive molecules within an organism. Deuteration can slow down metabolic processes, which can help in improving a drug's pharmacokinetic profile. askfilo.comnih.gov

Analytical Chemistry: Deuterated compounds are widely used as internal standards in mass spectrometry (MS) analysis. Since a deuterated standard is chemically almost identical to the analyte of interest, it behaves similarly during sample preparation and analysis, but it is distinguishable by its higher mass. This allows for accurate quantification by correcting for sample loss or variations in instrument response. nih.gov

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, aiding in the determination of molecular structures.

Conceptual Framework for Utilizing Tert-butyl Acetate-D12 as a Research Probe

This compound serves as a specialized research probe, with its applications stemming directly from the principles of isotopic labeling. Its non-deuterated form, tert-butyl acetate (B1210297), is a widely used solvent in the production of coatings, inks, and adhesives and as a reagent in organic synthesis. chegg.comgreenchemindustries.com The deuterated version provides a unique tool for investigating reactions and processes involving this ester.

Use as an Internal Standard: In analytical chemistry, particularly in environmental and biological monitoring, accurate quantification of volatile organic compounds (VOCs) like tert-butyl acetate is essential. This compound is an ideal internal standard for the analysis of tert-butyl acetate by methods such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net When added to a sample in a known quantity, it co-elutes with the non-labeled analyte. By comparing the signal intensity of the analyte to that of the known amount of the deuterated standard, precise quantification can be achieved, compensating for variations during sample extraction and injection. nih.govepa.gov

Mechanistic Studies of Ester Reactions: Ester hydrolysis is a fundamental reaction in organic chemistry. Isotopic labeling has been instrumental in elucidating its mechanisms. cdnsciencepub.com For instance, studies using ¹⁸O-labeled water in the acid-catalyzed hydrolysis of tert-butyl acetate have shown that the oxygen from the water becomes incorporated into the resulting tert-butyl alcohol. askfilo.comspcmc.ac.in This finding supports a mechanism where the water molecule attacks the carbonyl carbon of the ester.

The use of this compound could provide complementary information. By analyzing the products of a reaction involving this compound, researchers could track the fate of the tert-butyl group. This would be particularly useful for distinguishing between different possible reaction pathways, such as those involving the cleavage of the acyl-oxygen bond versus the alkyl-oxygen bond. cdnsciencepub.com

Chemical and Physical Properties

Below are data tables summarizing the key properties of this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | Acetic Acid tert-Butyl Ester-D12, [1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate |

| CAS Number | 358731-05-2 lgcstandards.com |

| Molecular Formula | C₆D₁₂O₂ |

| InChI Key | WMOVHXAZOJBABW-MGKWXGLJSA-N |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 128.23 g/mol |

| Appearance | Colorless Liquid greenchemindustries.com |

| Purity | Typically ≥98% Chemical Purity, ≥99 atom % D lgcstandards.com |

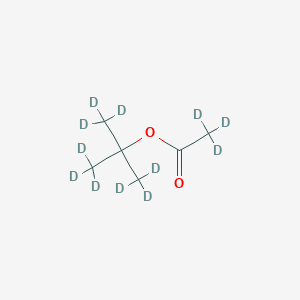

Structure

3D Structure

Properties

IUPAC Name |

[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOVHXAZOJBABW-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Tert Butyl Acetate D12

Advanced Approaches for Carbon-Deuterium Bond Formation in Ester Systems

The introduction of deuterium (B1214612) into ester systems can be accomplished either by exchanging existing hydrogen atoms with deuterium or by constructing the molecule from deuterated precursors.

Hydrogen-deuterium exchange (HDX) reactions are a direct method for replacing C-H bonds with C-D bonds. wikipedia.org For esters like tert-butyl acetate (B1210297), this can be facilitated by various catalytic systems.

Acid and Base Catalysis: Both acid and base-catalyzed HDX processes can be employed for esters. nih.gov Base-catalyzed exchange proceeds through the formation of an enolate intermediate. youtube.com In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate is deuterated upon quenching. nih.gov This method is particularly effective for deuterating the α-protons of the acetyl group. Acid-catalyzed exchange also proceeds via an enol intermediate, facilitating deuterium incorporation at the α-position. nih.gov To achieve full deuteration of the tert-butyl group, harsher conditions or different catalytic systems are typically necessary as these C-H bonds are not activated by the carbonyl group.

Transition-Metal Catalysis: More recently, transition-metal catalysts have been developed for the deuteration of C-H bonds that are otherwise unreactive. researchgate.net Iridium, ruthenium, and other transition metals can catalyze the direct H/D exchange on alkyl groups. acs.orgacs.org These reactions often proceed under milder conditions and can offer high levels of deuterium incorporation. For a molecule like tert-butyl acetate, a suitable transition-metal catalyst could facilitate the deuteration of both the acetyl and the tert-butyl moieties, although multiple exchange cycles or optimized catalysts might be required for complete deuteration.

| Catalyst Type | Deuterium Source | Applicable Positions | Key Features |

| Base (e.g., NaOD) | D₂O | α-hydrogens on the acetyl group | Proceeds via enolate intermediate. nih.govyoutube.com |

| Acid (e.g., D₂SO₄) | D₂O | α-hydrogens on the acetyl group | Proceeds via enol intermediate. nih.gov |

| Iridium Complexes | D₂O or D₂ gas | Both acetyl and tert-butyl groups | Can functionalize unactivated C-H bonds. acs.orgresearchgate.net |

| Ruthenium Complexes | D₂O or D₂ gas | Primarily unactivated C-H bonds | Effective for late-stage deuteration. acs.org |

An alternative to H/D exchange on the final molecule is to build tert-butyl acetate-D12 from fully deuterated starting materials. This approach offers precise control over the location and extent of deuterium incorporation. The standard synthesis of tert-butyl acetate involves the reaction of isobutylene (B52900) with acetic acid or the esterification of tert-butanol (B103910) with acetic anhydride or acetyl chloride. orgsyn.orgwikipedia.org

A plausible synthetic route for this compound would involve:

Synthesis of Acetic Acid-D4 (CD₃COOD): This can be achieved through various methods, including the deuteration of acetyl chloride with D₂O.

Synthesis of Tert-butanol-D10 ( (CD₃)₃COD ): This can be prepared by the alkaline hydrolysis of tert-butyl benzoate using NaOD in D₂O, which effectively yields the deuterated alcohol. researchgate.net

Esterification: The final step would be the reaction of acetic acid-d4 (or its more reactive derivative, acetyl-d3 chloride) with tert-butanol-d10. Given that traditional Fischer esterification of tert-butanol can lead to elimination, using acetic anhydride-d6 with the deuterated alcohol in the presence of a catalyst like zinc chloride is a more viable method. orgsyn.org

This synthetic approach ensures that all 12 hydrogen positions in the target molecule are substituted with deuterium from the outset.

Stereochemical and Regiochemical Considerations in Deuterium Incorporation

For this compound, the goal is perdeuteration, meaning the replacement of all hydrogen atoms with deuterium. Therefore, regioselectivity is a paramount consideration.

Regioselectivity: In H/D exchange reactions, the reactivity of different C-H bonds determines the pattern of deuteration. The α-protons on the acetyl group are the most acidic and therefore the most readily exchanged under acid or base catalysis. nih.gov The nine protons on the three methyl groups of the tert-butyl moiety are sterically hindered and lack activation, making them much more difficult to exchange. Achieving complete deuteration at these positions via HDX requires robust catalytic systems, such as specific transition-metal catalysts that can activate these C(sp³)–H bonds. acs.org

Stereochemistry: As tert-butyl acetate is an achiral molecule and contains no stereocenters, stereochemical considerations in the incorporation of deuterium are not applicable. The primary challenge remains achieving complete and regioselective deuteration across all 12 C-H bonds. The synthetic route using deuterated precursors inherently solves the regioselectivity issue, as the deuterium atoms are already in their designated positions.

Mechanistic Investigations of Deuteration Reactions for Tert-butyl Acetate Analogs

The mechanisms of deuteration are dependent on the chosen methodology.

Base-Catalyzed Mechanism: For the acetyl group, the base-mediated H/D exchange proceeds via a well-established enolate mechanism. A base (e.g., OD⁻) abstracts an α-proton to form a resonance-stabilized enolate anion. This intermediate is then protonated (in this case, deuterated) by a deuterium source (e.g., D₂O) to yield the α-deuterated ester. youtube.com This process can be repeated to exchange all α-protons.

Acid-Catalyzed Mechanism: In an acidic medium (e.g., D₂SO₄ in D₂O), the carbonyl oxygen is first protonated (deuterated), which increases the acidity of the α-protons. A weak base (like D₂O) then removes an α-proton to form an enol. The enol then tautomerizes back to the keto form, incorporating a deuterium atom at the α-position.

Transition-Metal Catalyzed Mechanism: The mechanisms for transition-metal-catalyzed H/D exchange are more complex and can vary depending on the metal and ligands. For iridium-based catalysts, a common pathway involves the oxidative addition of a C-H bond to the metal center, forming a metal-hydride (or deuteride) intermediate. Subsequent reductive elimination releases the deuterated product and regenerates the catalyst. This cycle allows for the exchange of even unactivated C-H bonds found in the tert-butyl group. acs.org

Assessment of Isotopic Purity and Deuterium Distribution in Synthesized this compound

After synthesis, it is essential to verify the isotopic purity and the distribution of deuterium within the molecule. The two primary analytical techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the specific sites of deuteration.

¹H NMR: In the ¹H NMR spectrum of a highly enriched this compound sample, the signals corresponding to the acetyl and tert-butyl protons should be significantly diminished or absent. The degree of signal reduction can be used to quantify the deuterium incorporation at each position. nih.gov

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions. This provides direct evidence of where the deuterium atoms have been incorporated.

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, carbons attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their signals will be shifted slightly upfield compared to their protonated counterparts. acs.org

| Analytical Technique | Information Provided | Example Finding for this compound |

| Mass Spectrometry (MS) | Overall isotopic enrichment and distribution of isotopologues. | A dominant peak at m/z corresponding to C₆D₁₂O₂⁺, indicating >98% D incorporation. ansto.gov.au |

| ¹H NMR Spectroscopy | Disappearance of proton signals at specific sites. | Absence or near absence of signals at ~1.9 ppm (acetyl) and ~1.4 ppm (tert-butyl). nih.gov |

| ²H NMR Spectroscopy | Direct detection of deuterium at specific sites. | Signals present at the chemical shifts corresponding to the acetyl and tert-butyl groups. |

| ¹³C NMR Spectroscopy | C-D coupling patterns and isotopic shifts. | Splitting of carbon signals into multiplets due to one-bond C-D coupling. acs.org |

Cutting Edge Spectroscopic and Analytical Research Applications of Tert Butyl Acetate D12

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of NMR spectroscopy, the substitution of protons with deuterium (B1214612) in tert-butyl acetate-D12 offers several distinct advantages. The magnetic properties of deuterium (a spin-1 nucleus) differ significantly from those of protium (a spin-1/2 nucleus), leading to profound effects on the NMR spectrum that researchers can exploit.

Elucidation of Molecular Structure and Conformation through Deuterium Effects on Chemical Shifts

The substitution of hydrogen with deuterium can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect on chemical shifts (DHIECS). nih.gov These effects arise because the deuterium atom has a slightly different zero-point vibrational energy compared to protium, which leads to a marginal change in average bond lengths and angles. researchgate.netbibliotekanauki.pl This, in turn, subtly alters the electronic environment and magnetic shielding of neighboring nuclei.

Researchers can leverage these small shifts to gain valuable information about molecular structure and conformation. researchgate.net For example, the magnitude of the isotope shift can be correlated with proximity to the site of deuteration, helping to assign signals in complex molecules. In studies of molecular interactions, such as hydrogen bonding, deuterium substitution can provide insights into the geometry and strength of these interactions. fu-berlin.de

Table 1: Illustrative Deuterium Isotope Effects on ¹³C Chemical Shifts

| Carbon Atom | Hypothetical δC (H-Isotopologue) (ppm) | Hypothetical δC (D-Isotopologue) (ppm) | Isotope Shift (Δδ in ppm) |

| Carbonyl C | 170.50 | 170.45 | -0.05 |

| Quaternary C | 80.20 | 80.05 | -0.15 |

| Methyl C (acetyl) | 22.10 | 21.50 | -0.60 |

| Methyl C (t-butyl) | 28.50 | 27.80 | -0.70 |

This table provides hypothetical data to illustrate the typical upfield shifts (negative Δδ) observed in ¹³C NMR spectra upon deuteration. The effect is generally larger for carbons directly bonded to deuterium.

Quantitative Analysis and Internal Standard Methodologies

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. doaj.org The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, an internal standard is often used. bipm.org

This compound is an excellent candidate for an internal standard in ¹H qNMR for several reasons:

Chemical Inertness: It is generally unreactive with a wide range of analytes and solvents.

Signal Simplicity: In a partially deuterated version or if residual protons are present, it would ideally produce a sharp, single peak in a region of the spectrum that does not overlap with analyte signals. The non-deuterated analogue is known for its simple spectrum. chemicalbook.comchegg.com

Volatility: Its volatility allows for easy removal after analysis if the sample needs to be recovered.

When using a fully deuterated standard like this compound, it is primarily used in quantifying other compounds by ¹H NMR where the standard itself will not produce a proton signal, but its known concentration allows for the calibration of the instrument and method for quantifying other non-deuterated analytes in the mixture.

Role in Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for the separation, identification, and quantification of chemical compounds. ijprajournal.comnih.govlongdom.org Isotopically labeled compounds like this compound play a crucial role in enhancing the accuracy and reliability of these methods.

Internal Standardization for Precision Quantification in GC-MS and LC-MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis in mass spectrometry. nih.gov this compound can serve as an ideal internal standard for the quantification of non-deuterated tert-butyl acetate (B1210297). Because the deuterated standard is chemically almost identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. mdpi.com

However, due to its higher mass (a D12 isotopologue would have a mass increase of 12 Da), its molecular ion and fragment ions are clearly distinguished from those of the non-deuterated analyte in the mass spectrum. By adding a known amount of this compound to a sample, the ratio of the analyte's signal intensity to the standard's signal intensity can be used to calculate the analyte's concentration with very high precision and accuracy, correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Key Mass-to-Charge Ratios for Tert-butyl Acetate and its D12 Isotopologue

| Compound | Molecular Formula | Molecular Weight (Da) | Key m/z Fragment (tert-butyl cation) |

| Tert-butyl acetate | C₆H₁₂O₂ | 116.16 | 57.07 |

| This compound | C₆D₁₂O₂ | 128.23 | 66.13 |

This table illustrates the clear mass shift between the non-deuterated compound and its D12 isotopologue, which allows for their distinct detection in a mass spectrometer.

Mechanistic Elucidation of Fragmentation Pathways via Isotopic Labeling

Understanding how molecules fragment in a mass spectrometer is fundamental to structural elucidation. Isotopic labeling is a powerful technique for tracing the pathways of complex fragmentation reactions. By replacing hydrogen with deuterium, researchers can track the fate of specific atoms or functional groups during fragmentation.

When this compound is analyzed by mass spectrometry, the masses of the resulting fragment ions will indicate which parts of the original molecule they contain. For example, the characteristic tert-butyl cation fragment would be observed at m/z 66 (for C₄D₉⁺) instead of m/z 57 (for C₄H₉⁺). If a rearrangement occurs where a deuterium atom is transferred from one part of the molecule to another before fragmentation, the resulting mass shifts in the fragment ions provide direct evidence for that mechanistic pathway. This detailed information is invaluable for fundamental studies of ion chemistry and for the structural characterization of unknown compounds.

Kinetic Isotope Effect Kie Studies Using Tert Butyl Acetate D12

Theoretical Principles of Deuterium (B1214612) Kinetic Isotope Effects

The foundation of the deuterium kinetic isotope effect lies in the principles of quantum mechanics and vibrational energy. A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state of this vibration is called the zero-point energy (ZPE). wikipedia.orglibretexts.org Due to its greater mass, deuterium forms a stronger bond with carbon than hydrogen does, resulting in a lower vibrational frequency and, consequently, a lower zero-point energy for a C-D bond compared to a C-H bond. libretexts.orglibretexts.org

This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond. libretexts.org If the cleavage of a C-H bond is the slowest, rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. This phenomenon gives rise to a "primary" kinetic isotope effect, which is expressed as the ratio of the rate constants (kH/kD). wikipedia.orglibretexts.org For deuterium, this primary KIE is typically significant, with values often ranging from 2 to 8. libretexts.org

"Secondary" kinetic isotope effects are observed when the isotopically substituted bond is not directly broken in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally smaller but still provide valuable information. wikipedia.org They can be classified as α, β, or γ effects depending on the position of the isotope relative to the reaction center. libretexts.org For instance, a β-secondary KIE, which would be observed with tert-butyl acetate-D12 in reactions at the carbonyl carbon, can reveal changes in hyperconjugation or steric environment at the transition state. libretexts.orglibretexts.org

Experimental Design and Methodologies for KIE Determination in Reaction Systems Involving Tert-butyl Acetate (B1210297)

Determining the KIE for a reaction involving tert-butyl acetate requires careful experimental design. The most direct method involves running two parallel reactions under identical conditions: one with standard tert-butyl acetate and another with this compound. wikipedia.org The rates of both reactions are measured by monitoring the disappearance of the reactant or the appearance of a product over time using techniques like nuclear magnetic resonance (NMR) spectroscopy or gas chromatography-mass spectrometry (GC-MS). libretexts.orgnih.gov The KIE is then calculated as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD). wikipedia.org

A more precise method, especially for small isotope effects, is the competition experiment. github.io In this setup, a mixture of both the deuterated and non-deuterated starting materials is used in a single reaction. The ratio of the products is then analyzed at a specific point, often at low conversion. This internal competition minimizes errors that can arise from trying to replicate exact conditions in two separate experiments. github.io The KIE can be calculated from the relative amounts of the isotopic products formed. github.io

Interpretation of Primary and Secondary Deuterium Isotope Effects in Reaction Pathways

The interpretation of KIE data is fundamental to elucidating reaction mechanisms. In the context of this compound, the isotope effect observed is a secondary KIE because the C-D bonds on the tert-butyl group are not directly broken in typical ester reactions like hydrolysis.

For a reaction like the solvolysis (reaction with the solvent) of a tert-butyl compound, which often proceeds through an SN1 mechanism, a β-secondary KIE is expected. libretexts.org This mechanism involves the formation of a carbocation intermediate in the rate-determining step. libretexts.org The substitution of hydrogen with deuterium on the β-carbon (the methyl groups of the tert-butyl moiety) leads to a "normal" secondary KIE (kH/kD > 1). wikipedia.orgcdnsciencepub.com This effect is largely attributed to hyperconjugation, where the C-H σ-bonds of the methyl groups help to stabilize the adjacent positive charge of the carbocation. C-H bonds are more effective at this stabilization than the stronger, lower-energy C-D bonds. libretexts.orgprinceton.eduutdallas.edu Consequently, the transition state leading to the carbocation is stabilized more effectively by C-H bonds, resulting in a faster reaction for the non-deuterated compound. princeton.edu

The magnitude of this β-secondary KIE can be quite significant. For example, in the solvolysis of tert-butyl chloride, replacing the nine hydrogens with deuterium results in a substantial isotope effect. cdnsciencepub.com

Derivation of Mechanistic Insights and Transition State Information from KIE Data

The magnitude of the KIE provides detailed information about the structure and nature of the transition state. nih.gov For reactions involving tert-butyl compounds, the β-deuterium isotope effect is a sensitive probe for the degree of carbocation character in the transition state.

Studies on the solvolysis of various tert-butyl compounds have demonstrated a clear correlation between the reaction mechanism and the observed KIE. For instance, the solvolysis of tert-butyl chloride in water, a classic SN1 reaction, shows a large secondary KIE, consistent with a transition state that has significant carbocation character. cdnsciencepub.com The observed effect is often cumulative for each deuterium atom.

Table 1: β-Deuterium Kinetic Isotope Effects in the Solvolysis of Alkyl Halides in Water

| Compound | kH/kD | Interpretation |

| Ethyl Bromide-d₅ | 1.033 | Minor carbocation character |

| Isopropyl Bromide-d₇ | 1.336 | Significant carbocation character |

| tert-Butyl Chloride-d₉ | 2.568 | Substantial carbocation character |

This interactive table is based on data which suggests a trend of increasing KIE with increasing carbocation stability and development in the transition state. cdnsciencepub.com

The large KIE for tert-butyl chloride-d9 strongly supports a mechanism where the C-Cl bond is nearly fully broken in the transition state, leading to a well-developed tert-butyl cation. cdnsciencepub.com The weakening of the adjacent C-H/C-D bonds through hyperconjugation is more pronounced when there is a greater demand for stabilization, thus leading to a larger isotope effect. princeton.edumsudenver.edu By analyzing these effects, chemists can map the reaction coordinate and understand the electronic demands of the transition state, providing a clearer picture of the reaction mechanism. nih.govwikipedia.org

Computational Chemistry and Theoretical Modeling of Deuterated Acetate Systems

Quantum Chemical Calculations for Deuterium-Substituted Molecular Systems

Quantum chemical calculations are a cornerstone of modern chemical research, providing a framework to investigate molecules at the electronic level. For deuterium-substituted systems like Tert-butyl acetate-D12, these methods are invaluable for elucidating the changes in molecular geometry, vibrational modes, and spectroscopic signatures that arise from the increased mass of deuterium (B1214612) compared to protium.

The first step in the theoretical investigation of a molecule is typically the optimization of its geometry to find the most stable arrangement of its atoms in three-dimensional space. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Isotopic substitution, such as the replacement of hydrogen with deuterium, has a minimal impact on the equilibrium molecular geometry. The electronic structure and, consequently, the forces governing the atomic positions are largely unchanged. Therefore, the optimized geometry of this compound is expected to be virtually identical to that of its non-deuterated counterpart.

Computational studies, often employing methods like Møller-Plesset perturbation theory (MP2) with basis sets such as 6-311++G(d,p), have been used to perform conformational analysis on tert-butyl acetate (B1210297). researchgate.net These studies have identified two primary conformers: a low-energy structure with Cs symmetry and a higher-energy conformer with C1 symmetry. researchgate.net The Cs conformer is found to be significantly more stable. researchgate.net The barrier to internal rotation of the acetyl methyl group has also been a subject of these computational investigations. researchgate.net

A representative data table of the optimized geometrical parameters for the most stable conformer of tert-butyl acetate, which serves as a precise model for the D12 analogue, is presented below.

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| O-C (tert-butyl) Bond Length | ~1.48 Å |

| C-C (acetyl) Bond Length | ~1.51 Å |

| C-C (tert-butyl) Bond Length | ~1.54 Å |

| O=C-O Bond Angle | ~125° |

| C-O-C Bond Angle | ~122° |

Note: The values presented are typical approximate values derived from computational chemistry studies and may vary slightly depending on the level of theory and basis set used.

Vibrational frequency calculations are a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. For this compound, these calculations reveal the characteristic vibrational modes and how they are affected by deuteration. The primary effect of substituting hydrogen with the heavier deuterium isotope is a downshift in the vibrational frequencies of the modes involving the movement of these atoms.

This frequency shift can be approximated by the reduced mass relationship, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. For a C-D bond compared to a C-H bond, this results in a significant lowering of the stretching frequency. This isotopic shift is a key feature in the interpretation of IR spectra and can be used to assign specific vibrational modes.

The characteristic vibrational frequencies for an ester like tert-butyl acetate include the C=O stretch, the C-O stretches, and various C-H bending and stretching modes. spectroscopyonline.comorgchemboulder.com In this compound, the C-D stretching and bending vibrations will appear at considerably lower wavenumbers than their C-H counterparts. Density Functional Theory (DFT) calculations, for instance using the B3LYP functional with a 6-31G(d,p) basis set, have been shown to be effective in calculating the vibrational spectra of acetate-containing molecules. chem-soc.si

Below is a table summarizing the key calculated vibrational frequencies for tert-butyl acetate and the anticipated shifts upon full deuteration to this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) for C-H version | Expected Frequency Range (cm⁻¹) for C-D version | Description of Shift |

|---|---|---|---|

| C-H Stretch (acetyl & tert-butyl) | 2900-3000 | 2100-2250 | Significant downshift due to increased reduced mass of C-D bond. |

| C=O Stretch | ~1740-1760 | ~1730-1750 | Minor downshift due to indirect electronic effects of deuteration. |

| C-H Bend (acetyl & tert-butyl) | 1370-1470 | 950-1100 | Significant downshift. |

| C-O Stretch | 1000-1300 | 1000-1300 | Minimal change as this mode is less coupled to the hydrogen/deuterium positions. |

Modeling of Isotopic Effects on Reaction Dynamics and Energetics

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Computational modeling is a powerful method to predict and understand these effects. The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

In reactions involving this compound, such as hydrolysis, the KIE is expected to be a secondary kinetic isotope effect. This is because the C-D bonds are not typically broken in the rate-determining step of such reactions. ias.ac.in Secondary KIEs arise from changes in the vibrational frequencies of the C-H(D) bonds between the ground state and the transition state.

The magnitude of the secondary KIE can provide valuable information about the structure of the transition state. For example, a change in the hybridization of a carbon atom from sp3 in the reactant to sp2 in the transition state can lead to a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse secondary KIE (kH/kD < 1).

Theoretical models can be employed to calculate the vibrational frequencies of both the reactant (this compound) and the transition state for a given reaction. From these frequencies, the zero-point energies (ZPEs) can be determined. The difference in ZPE between the deuterated and non-deuterated species in the ground state and the transition state is a major contributor to the KIE.

Density Functional Theory (DFT) Applications in Understanding Deuteration and Reaction Mechanisms

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and reactivity of molecules due to its favorable balance of accuracy and computational cost. DFT is particularly well-suited for investigating reaction mechanisms, including those involving deuterated species like this compound.

By applying DFT, researchers can map out the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energies of these stationary points allow for the calculation of reaction energy barriers (activation energies), which are crucial for understanding reaction rates.

For instance, DFT calculations have been successfully used to elucidate the mechanism of ester synthesis and hydrolysis for related compounds like ethyl acetate and triacetin. nih.govresearchgate.net These studies have identified the rate-determining steps and the structures of the key intermediates and transition states. nih.govresearchgate.net A similar approach can be applied to reactions of tert-butyl acetate.

To specifically study this compound, the calculations are set up by defining the atomic masses of the deuterium atoms in the molecular input. The principles of the DFT calculation remain the same, but the resulting vibrational frequencies and zero-point energies will reflect the presence of the heavier isotope. This allows for the direct computation of KIEs and a detailed understanding of how deuteration influences the reaction energetics and dynamics. DFT can, therefore, provide a quantitative prediction of the impact of deuteration on the reactivity of tert-butyl acetate, offering insights that are complementary to experimental studies.

Mechanistic Investigations of Chemical Transformations and Reaction Pathways Utilizing Tert Butyl Acetate D12

Application as an Isotopic Tracer in Elucidating Organic Reaction Mechanisms

The primary application of Tert-butyl acetate-D12 in mechanistic studies lies in its use as an isotopic tracer. By incorporating the deuterated tert-butyl group, researchers can follow the fate of this specific fragment throughout a chemical transformation. This is particularly valuable in reactions where the tert-butyl group may undergo rearrangement, elimination, or substitution. The analysis of the deuterium (B1214612) distribution in the products and byproducts provides direct evidence for the proposed mechanistic steps.

A key technique in these investigations is the measurement of kinetic isotope effects (KIEs). A KIE is the ratio of the rate constant of a reaction with a light isotopologue (in this case, regular tert-butyl acetate) to the rate constant of the same reaction with a heavy isotopologue (this compound). Secondary kinetic isotope effects (SKIEs), where the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step, are particularly informative. For reactions involving the tert-butyl group, the β-deuterium SKIE can provide insights into the electronic and geometric changes at the transition state. For instance, a kH/kD > 1 (a normal SKIE) is often observed in reactions where a carbocation intermediate is formed, as the C-D bonds are weaker than C-H bonds and can better stabilize the developing positive charge through hyperconjugation.

Table 1: Secondary Kinetic Isotope Effects in the Solvolysis of Tertiary Alkyl Carbinyl p-Nitrobenzoates with Deuterated Tert-Butyl Groups in 95.6% Aqueous Ethanol at 25°C

| Compound | kH/kD |

| 9-tert-butyl-9-bicyclo[3.3.1]nonyl p-nitrobenzoate | 1.030 |

| 2-tert-butyl-2-adamantyl p-nitrobenzoate | 1.107 |

| 2-tert-butyl-endo-camphenilyl p-nitrobenzoate | 1.076 |

Data sourced from a study on remote secondary deuterium kinetic isotope effects. iaea.org

These data illustrate how deuteration of the tert-butyl group can be used to probe the transition state structure in reactions involving the formation of tertiary carbocations. Similar effects would be expected in reactions involving this compound that proceed through a tert-butyl cation intermediate.

Studies on Solvation Phenomena and Solvent Effects with Deuterated Analogs

The interaction between a solute and the surrounding solvent molecules, known as solvation, can significantly influence the rate and outcome of a chemical reaction. The use of deuterated compounds like this compound, in conjunction with deuterated solvents, allows for a detailed investigation of these solvation phenomena. The subtle differences in the vibrational frequencies and polarizability of C-D versus C-H bonds can lead to measurable differences in solute-solvent interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for studying these effects. By monitoring the chemical shifts and relaxation times of the deuterium nuclei in this compound in various deuterated and non-deuterated solvents, researchers can gain insights into the local solvent environment around the tert-butyl group. For instance, changes in the deuterium NMR spectrum can indicate the extent of hydrogen bonding between the ester and protic solvents.

Furthermore, studying reactions in deuterated solvents can reveal solvent isotope effects (SIEs). An SIE is the change in the reaction rate when a protic solvent (e.g., H₂O) is replaced by its deuterated counterpart (e.g., D₂O). This effect can help to determine whether a proton from the solvent is involved in the rate-determining step of the reaction. While specific studies focusing on this compound in this context are not widely reported, the principles of SIEs are well-established and would be applicable to reactions involving this deuterated ester.

Mechanistic Research into Ester Hydrolysis, Transesterification, and Related Acyl Transfer Reactions

The hydrolysis of esters is a fundamental reaction in organic chemistry, and the mechanism can vary depending on the structure of the ester and the reaction conditions. For tert-butyl esters, acid-catalyzed hydrolysis is known to proceed through a unimolecular mechanism involving the formation of a stable tert-butyl carbocation (AAL1 mechanism). The use of this compound would provide unequivocal evidence for this pathway. By conducting the hydrolysis in a non-deuterated solvent, the detection of the deuterated tert-butyl alcohol (tert-butanol-D9) and the absence of deuterium in the acetic acid product would confirm that the cleavage occurs at the alkyl-oxygen bond.

Similarly, in transesterification reactions, where the alkoxy group of an ester is exchanged with that of an alcohol, this compound can be used to trace the movement of the tert-butyl group. For example, in the reaction of this compound with ethanol, the formation of ethyl acetate (B1210297) and deuterated tert-butanol (B103910) would be indicative of the reaction progress and could be monitored to determine reaction kinetics and equilibrium constants.

Investigation of Catalytic Processes and Intermediate Identification

Tert-butyl acetate is known to be a source of the tert-butyl cation in certain acid-catalyzed reactions, such as the Ritter reaction, where a nitrile reacts with a carbocation source to form an N-alkyl amide. A study on the Ritter reaction using tert-butyl acetate highlighted the equilibrium between tert-butyl acetate, isobutylene (B52900), and acetic acid in the presence of a strong acid. The use of this compound in such a study would allow for the direct observation of the formation of deuterated isobutylene (isobutylene-D8) as a key intermediate. This could be achieved by analyzing the gas phase of the reaction mixture using techniques like mass spectrometry.

In catalytic processes, identifying short-lived intermediates is crucial for understanding the reaction mechanism. Isotopic labeling with deuterium can be a powerful tool for trapping and identifying these intermediates. In reactions catalyzed by metal complexes, for example, the coordination of this compound to the metal center might be detectable by spectroscopic methods sensitive to the C-D vibrations. Furthermore, if a reactive intermediate containing the deuterated tert-butyl group is formed, it could potentially be trapped by a suitable reagent and the resulting product analyzed to confirm the structure of the intermediate.

While direct experimental data utilizing this compound for intermediate trapping in catalytic cycles is not prevalent in the literature, the principle of using isotopic labeling for this purpose is a well-established and valuable technique in mechanistic chemistry.

Advanced Mechanistic Research in Environmental and Biological Sciences with Tert Butyl Acetate D12

Tracing Environmental Degradation Pathways and Metabolite Formation Mechanisms

Tert-butyl acetate (B1210297) can be released into the environment through its use as a solvent and its formation as a degradation product of gasoline oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). nih.govepa.govresearchgate.net Understanding its environmental fate—how it moves and transforms—is crucial. cdc.gov Tert-butyl acetate-D12 is instrumental in these investigations.

When released into soil or water, tert-butyl acetate is known to undergo both biological and chemical degradation, primarily hydrolyzing to form tert-butyl alcohol (TBA). api.orgtaylorfrancis.com By using this compound in controlled environmental simulations (microcosms), scientists can unequivocally track its transformation. The resulting deuterated metabolite, tert-butyl alcohol-D9, possesses a unique mass that can be easily identified using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This allows researchers to distinguish the TBA formed from the specific breakdown of tert-butyl acetate from TBA originating from other sources. ansto.gov.au

Furthermore, isotope labeling helps in determining the rates and mechanisms of degradation. The bond between carbon and deuterium (B1214612) (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reaction—a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.orgyoutube.com By comparing the degradation rates of this compound with its non-deuterated form, researchers can gain insights into the rate-determining steps of the degradation pathway, whether they be abiotic hydrolysis or microbial action. libretexts.orgepa.gov

| Parameter | Description | Analytical Technique | Insight Gained with this compound |

| Parent Compound | This compound | GC-MS, LC-MS | Precise tracking of the original contaminant without interference from naturally occurring tert-butyl acetate. |

| Primary Metabolite | Tert-butyl alcohol-D9 (TBA-D9) | GC-MS, NMR | Unambiguous identification of the degradation product, confirming the pathway from the parent compound. acs.org |

| Degradation Rate | Rate of disappearance of the parent compound and appearance of metabolites. | Time-course analysis via chromatography | Elucidation of reaction kinetics and the potential influence of the kinetic isotope effect on the degradation process. nih.gov |

| Mineralization | Conversion to CO2 and H2O. | Isotope Ratio Mass Spectrometry (IRMS) | Quantifying the ultimate fate and complete breakdown of the compound in the environment. |

Mechanistic Studies of Biochemical Transformations and Metabolic Fates of Ester Compounds

In biological systems, ester compounds are primarily metabolized by esterase enzymes, which catalyze their hydrolysis into an alcohol and a carboxylic acid. ntu.ac.uknih.gov Tert-butyl acetate, for instance, is readily hydrolyzed in the body to tert-butyl alcohol and acetic acid. nih.govresearchgate.net this compound serves as a sophisticated probe for studying the mechanisms of these enzymatic transformations.

The use of deuterated substrates can provide critical information about an enzyme's mechanism of action. ansto.gov.au By introducing this compound to an enzymatic assay, researchers can investigate whether the cleavage of a C-H bond in the tert-butyl group is involved in the rate-limiting step of the hydrolysis. While simple ester hydrolysis does not directly break a C-H bond, metabolism can involve subsequent oxidation of the resulting alcohol. The tert-butyl group itself is a common site for oxidative metabolism in many drug molecules, often initiated by cytochrome P450 enzymes. hyphadiscovery.com

Studying the metabolism of this compound allows for:

Metabolite Identification: Similar to environmental studies, the deuterated label ensures that all identified metabolites can be confidently traced back to the parent compound, aiding in the construction of comprehensive metabolic maps. nih.govresearchgate.netsapient.bio

Kinetic Isotope Effect Analysis: If the subsequent metabolism of the tert-butyl group is a key pathway, the stronger C-D bonds in this compound would slow this process down. nih.gov This allows researchers to quantify the metabolic shift and understand the importance of specific metabolic routes. juniperpublishers.com

Structural Elucidation: Advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used with deuterated compounds to provide detailed structural information about enzyme-substrate complexes and metabolic intermediates. acs.org

| Research Question | Approach Using this compound | Expected Outcome |

| Primary Metabolic Pathway | Incubate with liver microsomes or specific esterases and analyze products with LC-MS/MS. | Identification of deuterated tert-butyl alcohol (TBA-D9) and other potential deuterated downstream metabolites. acs.org |

| Role of Oxidative Metabolism | Compare the rate of metabolism of tert-butyl acetate vs. This compound. | A slower metabolic rate for the D12 compound would indicate that C-H (or C-D) bond cleavage is a rate-limiting step in a key metabolic pathway (the kinetic isotope effect). nih.govjuniperpublishers.com |

| Enzyme-Substrate Interaction | Utilize NMR spectroscopy to study the binding of the deuterated ester within the enzyme's active site. | Provide insights into the specific interactions and conformational changes that occur during catalysis. nih.gov |

Pharmacokinetic and Pharmacodynamic Mechanistic Investigations Using Deuterated Analogs

Deuteration has become a strategic tool in drug discovery to enhance the pharmacokinetic properties of a molecule. nih.govx-chemrx.com By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolic clearance can be reduced, potentially leading to improved drug exposure and a longer half-life. juniperpublishers.comnih.govnih.gov The tert-butyl group is a common structural motif in pharmaceuticals and is often a primary site of oxidative metabolism. hyphadiscovery.com

While tert-butyl acetate itself is not a therapeutic agent, this compound is an excellent model compound for investigating the fundamental pharmacokinetic consequences of deuterating a tert-butyl ester. Such studies help establish principles that can be applied to more complex drug candidates.

Key pharmacokinetic parameters that can be investigated using this compound include:

Absorption and Distribution: Isotope-labeled compounds can be administered alongside their non-labeled counterparts to precisely determine parameters like bioavailability without intra-subject variability. nih.gov

Metabolism: As discussed, deuteration of the tert-butyl group is expected to slow its metabolism. nih.gov Comparing the metabolic profiles of the deuterated and non-deuterated versions allows for a direct measurement of this effect, quantifying the change in clearance and half-life. nih.govnih.gov

Excretion: Tracing the appearance of deuterated metabolites in urine and feces provides a clear picture of the routes and rates of elimination from the body. acs.org

Pharmacodynamic studies, which examine the effects of a substance on the body, can also benefit. By altering the metabolic rate, deuteration can change the concentration and duration of action of the parent compound versus its metabolites, potentially leading to a modified or enhanced biological effect. nih.gov Using a model compound like this compound helps researchers understand these intricate relationships in a simplified system.

| Pharmacokinetic Parameter | Principle of Investigation with Deuteration | Potential Finding with this compound |

| Metabolic Clearance (CL) | The kinetic isotope effect can slow down enzyme-mediated metabolism (e.g., by cytochrome P450s). juniperpublishers.com | Lower clearance rate compared to non-deuterated tert-butyl acetate. nih.govnih.gov |

| Half-life (t½) | Slower clearance leads to a longer persistence of the compound in the body. | Increased plasma half-life. juniperpublishers.com |

| Area Under the Curve (AUC) | Slower clearance results in greater overall exposure to the compound over time. | Higher AUC, indicating increased systemic exposure. nih.gov |

| Metabolite Ratios | Deuteration can shift metabolism away from the deuterated site, potentially increasing the formation of other metabolites ("metabolic shunting"). juniperpublishers.com | A change in the ratio of tert-butyl alcohol-D9 to other potential metabolites compared to the non-deuterated profile. |

Future Research Directions and Emerging Methodologies

Integration of Tert-butyl Acetate-D12 with Advanced Analytical and Imaging Modalities

The integration of this compound and other deuterated molecules with sophisticated analytical and imaging technologies is opening new avenues for research. The replacement of hydrogen with deuterium (B1214612) atoms provides a non-invasive, stable isotope label that can be tracked and quantified using various spectroscopic and imaging techniques.

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy , the use of deuterated compounds is well-established for simplifying complex spectra and as internal standards. The tert-butyl group, in particular, offers a sharp and intense signal in ¹H NMR, making it an excellent probe for studying macromolecular structures and interactions. nih.govnih.gov When deuterated, as in this compound, it can serve as a "silent" background, allowing for the unambiguous observation of specific proton signals in a complex biological system. nih.gov Recent studies have focused on tagging proteins with tert-butyl groups to study large biomolecular assemblies, a technique where the deuterated analogue would be invaluable for reducing signal overlap and enhancing sensitivity. nih.govnih.gov

Mass spectrometry (MS) is another analytical technique where this compound finds significant application. As a deuterated internal standard, it is crucial for accurate quantification in complex biological matrices. researchgate.netresearchgate.net The known mass difference between the deuterated standard and the non-deuterated analyte allows for precise correction of variations during sample preparation and analysis, a critical aspect in fields like metabolomics and drug discovery.

Emerging Deuterium MRI (dMRI) techniques are poised to benefit from tracers like this compound. While still a developing field, dMRI offers the potential for non-invasive metabolic imaging. The deuterium signal from administered deuterated compounds can be used to map metabolic pathways and assess tissue function in vivo.

Development of Novel Deuteration Techniques for Complex Molecules

The synthesis of specifically deuterated molecules like this compound is a critical area of research, with a focus on developing more efficient, selective, and scalable methods. Traditional methods often require harsh conditions or expensive reagents.

Recent advancements have led to a variety of novel deuteration techniques applicable to esters and other complex molecules. These include:

Reductive Deuteration: This method utilizes reducing agents in the presence of a deuterium source, such as D₂O, to introduce deuterium atoms. For instance, the reductive deuteration of aromatic esters using samarium(II) iodide and D₂O has been shown to be a highly efficient method.

Palladium-Catalyzed H-D Exchange: Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for selective hydrogen-deuterium exchange in organic molecules, including esters. nih.gov

Site-Selective Deuteration: The ability to introduce deuterium at specific positions within a molecule is crucial for mechanistic studies. Methods for the site-selective deuteration of α-amino esters have been developed, showcasing the level of control achievable with modern synthetic techniques.

A significant development in the synthesis of precursors for this compound is the use of a Grignard reaction with deuterated acetone. This method provides a direct route to deuterated tert-butanol (B103910), which can then be esterified to produce this compound. This approach offers a more controlled and efficient synthesis compared to older methods.

The following table summarizes some of the emerging deuteration methodologies:

| Deuteration Method | Description | Key Advantages | Relevant Precursor for this compound |

| Reductive Deuteration of Esters | Employs reducing agents and a deuterium source (e.g., D₂O) to introduce deuterium. | High deuterium incorporation, mild reaction conditions. | Not directly applicable for full deuteration of tert-butyl group. |

| Palladium-Catalyzed H-D Exchange | Utilizes a palladium catalyst to facilitate the exchange of hydrogen for deuterium atoms. | High selectivity for specific C-H bonds. | Can be used to deuterate the acetate (B1210297) methyl group. |

| Grignard Reaction with Deuterated Ketones | Reacts a Grignard reagent with a deuterated ketone to form a deuterated alcohol. | Direct and efficient route to deuterated alcohol precursors. | Deuterated tert-butanol from deuterated acetone. |

| Iridium-Catalyzed C-H Activation | Employs iridium catalysts for the direct deuteration of C-H bonds. | High efficiency for ortho-directed HIE. | Applicable for deuterating specific positions on aromatic rings if present. |

Expansion of Mechanistic Understanding in Interdisciplinary Research Contexts

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and the use of deuterated compounds like this compound is central to these studies. The difference in reaction rates between a compound and its deuterated analogue can provide crucial insights into the rate-determining step of a reaction.

The deuterated tert-butyl group, in particular, has been utilized in mechanistic studies across various fields:

Organic Chemistry: The KIE of deuterated tert-butyl compounds has been used to study radical-forming reactions and elimination reactions. rsc.orgrsc.org For example, studies on the thermolysis of tert-butyl peracetate have provided valuable data on transition state structures. rsc.org

Catalysis: Mechanistic investigations of catalytic processes often employ deuterated substrates to probe the involvement of C-H bond cleavage in the catalytic cycle. youtube.com For instance, understanding the mechanism of cyclohexane (B81311) oxidation with tert-butyl hydroperoxide over certain catalysts has been aided by kinetic and mechanistic studies. rsc.org

Biochemistry and Drug Discovery: Deuteration is increasingly used to improve the metabolic stability of drugs by slowing down cytochrome P450-mediated metabolism. nih.govnih.gov Understanding the KIE helps in designing drugs with improved pharmacokinetic profiles. The use of a deuterated tert-butyl group can be a strategic approach to block metabolic "soft spots" in a drug molecule. nih.gov

Materials Science: The physical properties of materials can be subtly altered by deuteration. In the context of polymer science and crystal engineering, the introduction of deuterated groups like the tert-butyl-d9 moiety can influence intermolecular interactions and packing, leading to materials with tailored properties.

The following table presents a selection of research findings where deuterated tert-butyl compounds have been instrumental in mechanistic elucidation:

| Research Area | Compound/System Studied | Mechanistic Insight Gained |

| Radical Chemistry | Substituted tert-butyl phenylperacetates | Elucidation of polar effects in the transition state of thermolysis. rsc.org |

| Elimination Reactions | Phenethyl bromides in t-butyl alcohol | Investigation of the transition state structure and evidence for proton tunneling. rsc.org |

| Enzyme Catalysis | Clostridium acetobutylicum Spore Photoproduct Lyase | Revealed large conformational changes during catalysis through kinetic isotope effects. |

| Biopharmaceutical Formulations | Protein stability in the presence of tert-butanol | Molecular dynamics simulations revealed the denaturing effect of tert-butanol on proteins. nih.govacs.org |

Q & A

Basic: What experimental protocols are recommended for synthesizing tert-butyl acetate-D12 with high isotopic purity?

Answer:

Synthesis of tert-butyl acetate-D12 typically involves esterification of deuterated acetic acid with tert-butanol-D9 under acid catalysis. Key steps include:

- Deuterium Exchange : Pre-treat reactants with D2O to minimize proton contamination.

- Catalytic Conditions : Use sulfuric acid-D2 or deuterated ion-exchange resins to avoid isotopic dilution .

- Purification : Distill under inert gas to isolate the product, followed by GC-MS or <sup>1</sup>H/<sup>2</sup>H NMR to confirm isotopic purity (≥99 atom% D) and chemical purity (≥98%) .

Basic: How should researchers validate the isotopic and chemical purity of this compound?

Answer:

Validation requires orthogonal analytical methods:

- Isotopic Purity :

- Mass Spectrometry (MS) : Quantify deuterium incorporation via molecular ion clusters (e.g., m/z 128.23 for C6D12O2).

- <sup>2</sup>H NMR : Absence of proton signals confirms deuterium enrichment .

- Chemical Purity :

Advanced: What deuterium kinetic isotope effects (KIE) are observed in this compound during hydrolysis studies?

Answer:

Deuterium substitution alters reaction kinetics:

- Acid-Catalyzed Hydrolysis : KIE values (kH/kD) range from 2.5–3.5 due to slower cleavage of C–O bonds in deuterated esters.

- Experimental Design : Compare hydrolysis rates of deuterated vs. non-deuterated analogs using pH-stat titration or <sup>13</sup>C NMR to monitor acetate release .

- Data Interpretation : Correct for solvent isotope effects (e.g., D2O vs. H2O) to isolate contributions from ester deuteration .

Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying storage conditions?

Answer:

Contradictions in stability data often arise from:

- Temperature Sensitivity : Store at –20°C in amber vials to prevent thermal decomposition (evidenced by GC-MS degradation products) .

- Humidity Control : Use desiccants to avoid hydrolysis; Karl Fischer titration quantifies water content.

- Methodological Harmonization : Standardize protocols (e.g., ICH guidelines) for accelerated stability testing and compare degradation kinetics across studies .

Advanced: What strategies mitigate isotopic scrambling in this compound during long-term metabolic studies?

Answer:

Isotopic scrambling can occur via proton exchange in biological matrices. Mitigation approaches include:

- Matrix Stabilization : Add deuterated solvents (e.g., DMSO-D6) or enzyme inhibitors to block esterases .

- LC-HRMS Monitoring : Track deuterium loss using high-resolution mass spectrometry with isotopic fine structure analysis.

- Control Experiments : Compare degradation rates in deuterated vs. non-deuterated buffers to quantify exchange pathways .

Advanced: How does this compound behave in environmental fate studies compared to its non-deuterated analog?

Answer:

Key differences include:

- Photodegradation : Deuteration reduces UV absorption cross-sections, slowing photooxidation rates (measure via quantum yield calculations) .

- Biodegradation : Use <sup>13</sup>C-labeled tracers in soil microcosms to disentangle isotope effects from microbial activity.

- Analytical Challenges : Correct for natural abundance deuterium in LC-MS workflows to avoid false positives .

Advanced: What computational methods predict solvent effects on this compound’s conformational stability?

Answer:

- DFT/MD Simulations : Explicit solvent models (e.g., COSMO-RS) are critical for accuracy. For example, axial vs. equatorial tert-butyl group stability in cyclohexane vs. water requires solvent-specific van der Waals parameters .

- Validation : Compare computed NMR chemical shifts (e.g., <sup>13C) with experimental low-temperature NMR data to refine force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.